molecular formula C13H16N4 B1481943 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098070-50-7

2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1481943
CAS No.: 2098070-50-7
M. Wt: 228.29 g/mol
InChI Key: KWABRCWXSNQTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and zinc-copper couple.

    Pyridine ring attachment: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, organometallic reagents, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine group.

    2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

The uniqueness of 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s stability and reactivity, while the pyrazole and pyridine rings can interact with biological targets in specific ways.

Properties

IUPAC Name

2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-5-7-17-13(10-3-4-10)8-12(16-17)11-2-1-6-15-9-11/h1-2,6,8-10H,3-5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWABRCWXSNQTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCN)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.